molecular formula C18H18F3NO3S2 B2873536 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane CAS No. 1797289-21-4

7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane

Cat. No.: B2873536
CAS No.: 1797289-21-4
M. Wt: 417.46
InChI Key: PFVOLLBDLRFFJK-UHFFFAOYSA-N
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Description

7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable thiazepane precursor with a phenylsulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.

    Sulfonyl compounds: Compounds containing the sulfonyl group, such as sulfonamides, have comparable reactivity and applications.

    Trifluoromethoxyphenyl derivatives: These compounds have the trifluoromethoxyphenyl group, contributing to their unique chemical behavior.

Uniqueness

7-phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is unique due to the combination of its structural features, including the thiazepane ring, phenyl group, and trifluoromethoxyphenylsulfonyl group

Biological Activity

7-Phenyl-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is categorized under benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. Its structural formula is represented as follows:

  • Chemical Formula: C₁₃H₁₁F₃N₁O₃S
  • Molecular Weight: 365.22 g/mol

The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, the trifluoromethoxy group is known to facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity in enzyme inhibition.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
74.88Bacillus mycoides
822.4Escherichia coli
917.8Candida albicans

These findings suggest that the sulfonamide group plays a pivotal role in enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated across several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated that:

  • IC50 Values:
    • Compound 7: IC50 = 44.4 µM against PACA2 cells.
    • Compound 8: IC50 = 22.4 µM against PACA2 cells.

These values were found to be more favorable than Doxorubicin, a standard chemotherapy drug . The mechanism involves down-regulation of genes associated with tumor progression, such as BRCA1, BRCA2, and EGFR.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that the compound exhibits cytotoxic effects, leading to apoptosis in cancerous cells through caspase activation.
  • Molecular Docking Studies : Docking simulations indicated strong binding affinities to key targets such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .

Properties

IUPAC Name

7-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S2/c19-18(20,21)25-15-8-4-5-9-17(15)27(23,24)22-11-10-16(26-13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVOLLBDLRFFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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